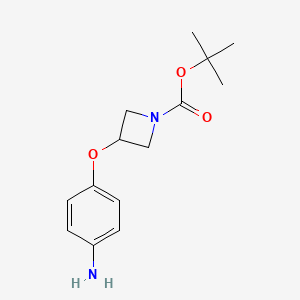

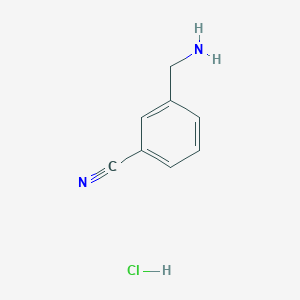

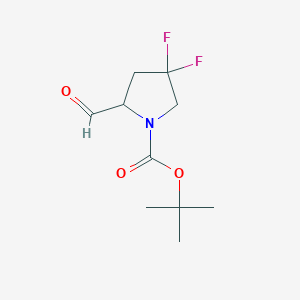

3-氨基-N,N-二乙基-4-羟基-5-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide is a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the benzamide moiety have been studied for various biological activities, including antiemetic, parasympathomimetic, and anticancer activities .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multiple steps, including condensation reactions, methylation, and functional group transformations. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved through a series of reactions starting from 4-amino-2-hydroxybenzoic acid, including methylation, thiocyanation, ethylation, and oxidation .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide bond and various substituents on the benzene ring, which can significantly influence the compound's properties. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with values obtained using density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map was also investigated to understand the electronic characteristics of the molecule .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines to form 3-amino-4-arylisoquinolinones is an example of a C-H bond activation and formal [4 + 2] cycloaddition mechanism . These reactions are crucial for creating complex architectures and can be further transformed into other compounds, such as dibenzo[c,f][1,8]naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be studied to understand their interactions in different environments. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate were calculated from density and refractive index data, showing stronger polarizability effects with an increase in drug concentration .

科学研究应用

肿瘤学研究

3-氨基-N,N-二乙基-4-羟基-5-甲氧基苯甲酰胺: 可能在癌症研究中发挥作用,因为它在结构上与已显示出激活 SHP1 潜力的化合物相似 . SHP1 是一种蛋白酪氨酸磷酸酶,参与细胞生长和增殖的负调节。通过调节 SHP1 活性,研究人员可以探索治疗各种癌症的治疗途径。

抗氧化和自由基清除

据报道,苯甲酰胺衍生物具有抗氧化特性 . 3-氨基-N,N-二乙基-4-羟基-5-甲氧基苯甲酰胺中存在的甲氧基可能有助于其清除自由基的能力,使其成为研究氧化应激相关疾病的化合物。

抗菌活性

由于存在氨基和甲氧基,这些基团通常出现在具有抗菌特性的分子中,因此可以探索该化合物的潜在抗菌活性 . 这可能导致开发新的抗菌剂或研究耐药机制。

属性

IUPAC Name |

3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-4-14(5-2)12(16)8-6-9(13)11(15)10(7-8)17-3/h6-7,15H,4-5,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZAMYBDLUVUJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)